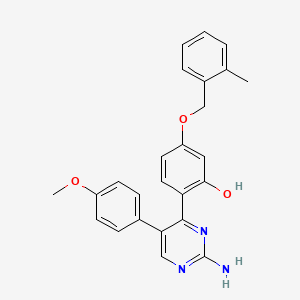

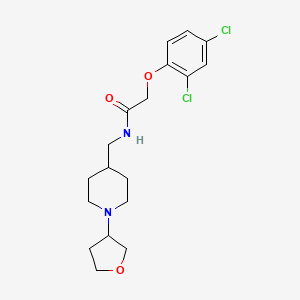

![molecular formula C12H15N5O2 B2612502 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-69-0](/img/structure/B2612502.png)

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The 1,2,4-oxadiazole motif is structurally diverse and can be obtained in moderate to excellent yields without the utilization of protective groups .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .

Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Applications De Recherche Scientifique

Synthesis and Characterization

Research on similar compounds focuses on their synthesis and structural characterization, providing a foundation for understanding their chemical properties and potential applications. Vishwanathan and Gurupadayya (2014) discussed the efficient synthesis of novel oxadiazole derivatives from benzimidazole, highlighting the process of condensation and characterization through IR, H NMR, C NMR, and mass spectral data. This approach is pivotal in developing new compounds for various applications, including pharmaceuticals and materials science (Vishwanathan & Gurupadayya, 2014).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor properties of benzimidazole-oxadiazole hybrid molecules have been investigated, underscoring the potential of these compounds in treating infections and cancer. Shruthi et al. (2016) synthesized novel hybrid molecules showing potent anti-tubercular activity, suggesting these compounds could be strong candidates for developing new antimicrobial agents (Shruthi et al., 2016).

Corrosion Inhibition

Compounds with similar structures have been evaluated for their corrosion inhibition properties, indicating their potential in protecting metals against corrosion. Ammal, Prajila, and Joseph (2018) assessed the corrosion inhibition ability of oxadiazole derivatives toward mild steel in sulfuric acid, revealing their effectiveness in forming protective layers on metal surfaces (Ammal, Prajila, & Joseph, 2018).

Experimental and Theoretical Studies

Experimental and theoretical studies provide insights into the chemical behavior and interaction mechanisms of these compounds. Reichert et al. (2001) reported on the binding interactions between oxadiazol-5-ones and a trisimidazoline base, contributing to the understanding of their supramolecular chemistry and potential applications in designing new molecular recognition systems (Reichert et al., 2001).

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-oxadiazole and imidazole moieties have been found to bind with high affinity to multiple receptors . They are often used in the development of new drugs due to their broad range of biological activities .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, these compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, affecting a variety of pathways .

Pharmacokinetics

The ADME properties of the compound would depend on its specific chemical structure. Generally, compounds containing the 1,2,4-oxadiazole and imidazole moieties have been found to have good bioavailability .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Generally, these compounds have been found to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Orientations Futures

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Propriétés

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-7-16-11(19-17-7)5-13-12(18)8-2-3-9-10(4-8)15-6-14-9/h6,8H,2-5H2,1H3,(H,13,18)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJIRALDWQSXMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCC3=C(C2)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

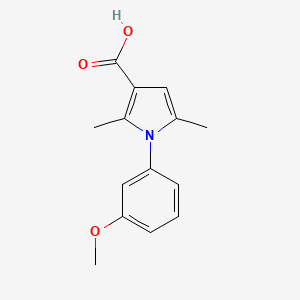

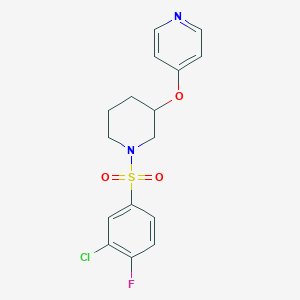

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2612419.png)

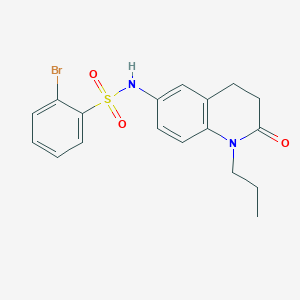

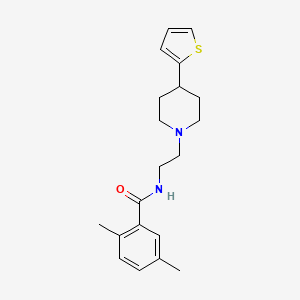

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2612426.png)

![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/no-structure.png)

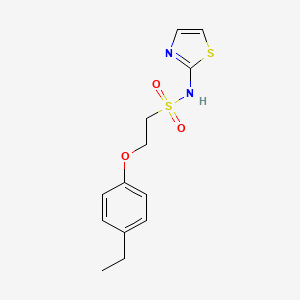

![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide](/img/structure/B2612433.png)

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B2612439.png)

![2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2612441.png)

![2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2612442.png)